molecular formula C10H11ClN4 B13625486 4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine

4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13625486
M. Wt: 222.67 g/mol
InChI Key: RQEJGVPJXYZVDX-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an ethyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and subsequent alkylation with 2-(pyridin-2-yl)ethyl halides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the chloro group or the pyrazole ring.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of biological activities.

    Pyrazolopyridines: Another class of compounds with a fused pyrazole and pyridine ring system, exhibiting diverse pharmacological properties.

Uniqueness

4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar heterocyclic compounds. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-1-(2-pyridin-2-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C10H11ClN4/c11-9-7-15(14-10(9)12)6-4-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H2,12,14)

InChI Key

RQEJGVPJXYZVDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

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